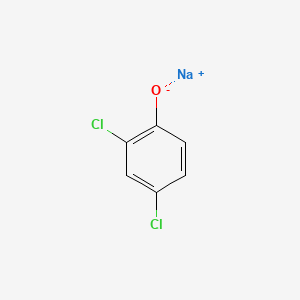
Phenol, 2,4-dichloro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-dichloro-, sodium salt is a chemical compound with the molecular formula C6H3Cl2NaO. It is derived from 2,4-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Phenol, 2,4-dichloro-, sodium salt typically involves the chlorination of phenol. The process begins with the reaction of phenol with chlorosulfuric acid in the presence of an accelerating agent such as dimethyl sulphide, diphenyl sulfide, or isopropyl ether under cryogenic conditions. This reaction yields 2,4-dichlorophenol, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of 2,4-dichlorophenol involves the chlorination of phenol using chlorine gas. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting 2,4-dichlorophenol is then treated with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,4-dichloro-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: It is used in the study of enzyme kinetics and as an inhibitor in various biochemical assays.
Medicine: It has antiseptic and disinfectant properties, making it useful in medical research and applications.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-, sodium salt involves its interaction with cellular components. It acts as an antiseptic by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Phenol, 2,4-dichloro-, sodium salt can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar in structure but lacks the sodium salt component.
2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.
4-Chlorophenol: Contains only one chlorine atom and has different chemical properties.
Uniqueness
This compound is unique due to its specific chlorination pattern and the presence of the sodium salt, which enhances its solubility and reactivity in aqueous solutions .
Properties
CAS No. |
3757-76-4 |
|---|---|
Molecular Formula |
C6H3Cl2NaO |
Molecular Weight |
184.98 g/mol |
IUPAC Name |
sodium;2,4-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
InChI Key |
BYOIUZNBVLCMNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)[O-].[Na+] |
physical_description |
Liquid |
Related CAS |
120-83-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















